molecular formula C6H3FINO3 B13149039 2-Fluoro-3-iodo-4-nitrophenol

2-Fluoro-3-iodo-4-nitrophenol

Cat. No.: B13149039
M. Wt: 283.00 g/mol
InChI Key: BLHNIOIQWZZBTL-UHFFFAOYSA-N
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Description

2-Fluoro-3-iodo-4-nitrophenol is an aromatic compound characterized by the presence of fluorine, iodine, and nitro functional groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-iodo-4-nitrophenol typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 2-fluoro-3-iodophenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Another approach involves the halogenation of 2-fluoro-4-nitrophenol, where iodine is introduced using iodine monochloride or iodine in the presence of a suitable oxidizing agent. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-iodo-4-nitrophenol undergoes various chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The phenol group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile at elevated temperatures.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol or ethanol is used under mild conditions.

    Oxidation: Potassium permanganate in aqueous or acetone solution or chromium trioxide in acetic acid is used under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Products include 2-fluoro-3-azido-4-nitrophenol, 2-fluoro-3-thiocyanato-4-nitrophenol, and 2-fluoro-3-methoxy-4-nitrophenol.

    Reduction: The major product is 2-fluoro-3-iodo-4-aminophenol.

    Oxidation: The major product is 2-fluoro-3-iodo-4-nitroquinone.

Scientific Research Applications

2-Fluoro-3-iodo-4-nitrophenol has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of novel drugs, particularly those targeting specific enzymes or receptors due to its unique functional groups.

    Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, with specific electronic or optical properties.

    Biological Studies: The compound is used in biochemical assays and studies involving enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-iodo-4-nitrophenol depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of certain enzymes by binding to the active site and blocking substrate access. The presence of the nitro group can enhance the compound’s ability to form hydrogen bonds and electrostatic interactions with target proteins. Additionally, the fluorine and iodine atoms can participate in halogen bonding, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-nitrophenol: Lacks the iodine atom, making it less versatile in nucleophilic substitution reactions.

    3-Iodo-4-nitrophenol: Lacks the fluorine atom, which may affect its electronic properties and reactivity.

    2-Fluoro-3-nitrophenol: Lacks the iodine atom, resulting in different reactivity and applications.

Uniqueness

2-Fluoro-3-iodo-4-nitrophenol is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C6H3FINO3

Molecular Weight

283.00 g/mol

IUPAC Name

2-fluoro-3-iodo-4-nitrophenol

InChI

InChI=1S/C6H3FINO3/c7-5-4(10)2-1-3(6(5)8)9(11)12/h1-2,10H

InChI Key

BLHNIOIQWZZBTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])I)F)O

Origin of Product

United States

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